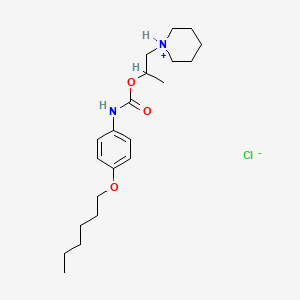
1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride involves several stepsThe reaction conditions often involve the use of catalysts such as gold(I) complexes and oxidizing agents like iodine(III) . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts like palladium on carbon.
Aplicaciones Científicas De Investigación
1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride can be compared with other piperidine derivatives, such as:
- 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride
- 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride These compounds share similar structures but differ in the length of the alkoxy group attached to the phenyl ring. The uniqueness of this compound lies in its specific hexoxy group, which can influence its chemical and biological properties .
Propiedades
Número CAS |
42438-19-7 |
|---|---|
Fórmula molecular |
C21H35ClN2O3 |
Peso molecular |
399.0 g/mol |
Nombre IUPAC |
1-piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-4-5-9-16-25-20-12-10-19(11-13-20)22-21(24)26-18(2)17-23-14-7-6-8-15-23;/h10-13,18H,3-9,14-17H2,1-2H3,(H,22,24);1H |
Clave InChI |
NXHJROSMBUIPEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+]2CCCCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
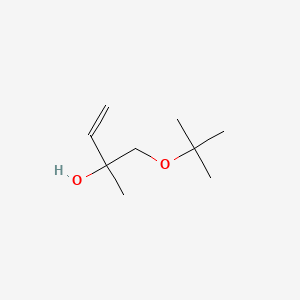
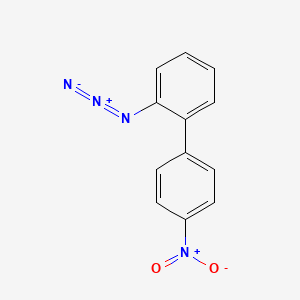

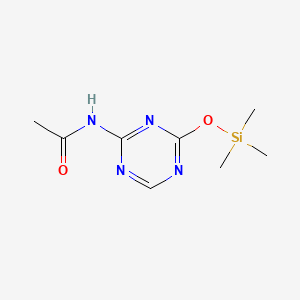


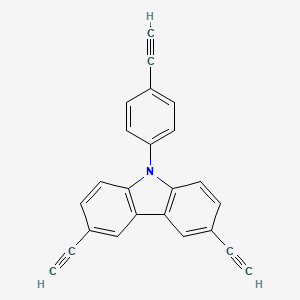

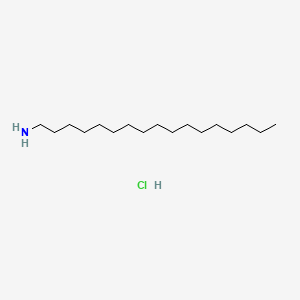
![9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride](/img/structure/B13740321.png)
![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)
![Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-](/img/structure/B13740330.png)
